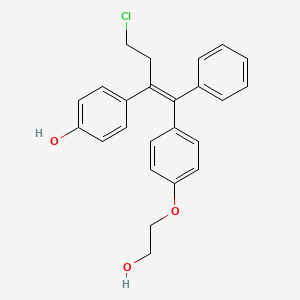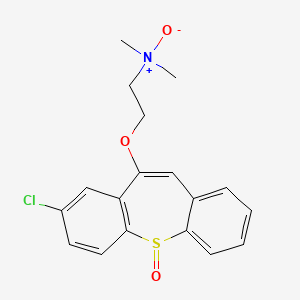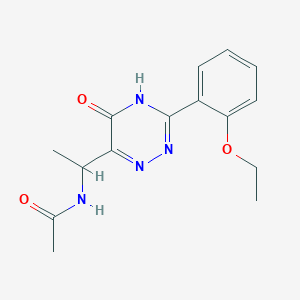
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3β,α,25R)-Cholest-5-ene-3,7,26-triol, also known as 7-ketocholesterol, is a naturally occurring oxysterol that is a product of cholesterol metabolism. It is a key intermediate in the biosynthesis of other oxysterols and is an important biomarker in the diagnosis of cardiovascular disease and other diseases. Oxysterols are lipids that are involved in many physiological processes, including cell signaling and regulation of gene expression.
Applications De Recherche Scientifique
(3β,α,25R)-Cholest-5-ene-3,7,26-triol has been studied extensively in scientific research. It has been used to study the role of oxysterols in the development of cardiovascular disease and other diseases. It has also been used to study the role of oxysterols in the regulation of gene expression and cell signaling. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been used to study the role of cholesterol metabolism in the development of atherosclerosis and other diseases.
Mécanisme D'action
(3β,α,25R)-Cholest-5-ene-3,7,26-triol is thought to act as a ligand for the liver X receptor (LXR). LXR is a nuclear receptor that is involved in the regulation of gene expression and cell signaling. When (3β,α,25R)-Cholest-5-ene-3,7,26-triol binds to LXR, it activates the transcription of genes involved in cholesterol metabolism, including genes involved in the synthesis of cholesterol and oxysterols. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to modulate the activity of other nuclear receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the farnesoid X receptor (FXR).
Biochemical and Physiological Effects
(3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cholesterol metabolism, including genes involved in the synthesis of cholesterol and oxysterols. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to modulate the activity of other nuclear receptors, such as the PPAR and the FXR. It has also been shown to modulate the expression of genes involved in the metabolism of lipids and carbohydrates. Finally, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been shown to modulate the activity of enzymes involved in the metabolism of cholesterol, fatty acids, and other lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3β,α,25R)-Cholest-5-ene-3,7,26-triol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a naturally occurring oxysterol that can be easily synthesized from cholesterol. This makes it a convenient and cost-effective tool for studying the role of oxysterols in the regulation of gene expression and cell signaling. In addition, (3β,α,25R)-Cholest-5-ene-3,7,26-triol has been used to study the role of cholesterol
Méthodes De Synthèse
(3β,α,25R)-Cholest-5-ene-3,7,26-triol can be synthesized from cholesterol by two different pathways. The first pathway involves the oxidation of cholesterol by cytochrome P450 enzymes to form (3β,α,25R)-Cholest-5-ene-3,7,26-triolterol, which is then converted to (3β,α,25R)-Cholest-5-ene-3,7,26-triol. The second pathway involves the oxidation of cholesterol by peroxidases, which produces (3β,α,25R)-Cholest-5-ene-3,7,26-triolterol, which is then converted to (3β,α,25R)-Cholest-5-ene-3,7,26-triol. Both pathways are important for the production of (3β,α,25R)-Cholest-5-ene-3,7,26-triol in the body.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (3β,α,25R)-Cholest-5-ene-3,7,26-triol involves the conversion of cholest-5-ene into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cholest-5-ene", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Methanesulfonic acid" ], "Reaction": [ "Cholest-5-ene is reacted with sodium borohydride in methanol to yield cholest-5-ene-3β,7α-diol.", "The cholest-5-ene-3β,7α-diol is oxidized with hydrogen peroxide in the presence of sodium hydroxide to give cholest-5-ene-3,7-dione.", "The cholest-5-ene-3,7-dione is then reacted with methanesulfonic acid to yield (3β)-cholest-5-ene-3,7-dione-26-sulfonate.", "The (3β)-cholest-5-ene-3,7-dione-26-sulfonate is then reacted with acetic anhydride and pyridine to yield (3β,25R)-cholest-5-ene-3,7-dione-26-acetate.", "Finally, the (3β,25R)-cholest-5-ene-3,7-dione-26-acetate is reduced with sodium borohydride in chloroform to yield (3β,α,25R)-Cholest-5-ene-3,7,26-triol." ] } | |
Numéro CAS |
144300-24-3 |
Nom du produit |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol |
Formule moléculaire |
C₂₇H₄₆O₃ |
Poids moléculaire |
418.65 |
Synonymes |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-((2R,6R)-7-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)
